2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-ethylphenyl)acetamide
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Description
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C27H24N4O2S and its molecular weight is 468.58. The purity is usually 95%.
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Biological Activity
The compound 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-ethylphenyl)acetamide is a member of the quinazolinone derivatives, which are known for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of the compound is C27H24N4O2S, with a molecular weight of approximately 468.6 g/mol. The compound features a complex structure that contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C27H24N4O2S |
Molecular Weight | 468.6 g/mol |
CAS Number | 1189980-93-5 |
The primary biological activity attributed to this compound is its role as a kinase inhibitor . Kinases are crucial enzymes in cell signaling pathways, and their inhibition can lead to significant therapeutic effects, particularly in cancer treatment. The compound's structure allows it to interact with specific kinase targets, leading to downstream effects on cellular processes such as proliferation and apoptosis.
In Vitro Studies
Research has demonstrated that this compound exhibits potent inhibitory effects against various kinases. For example:
- Inhibition of EGFR (Epidermal Growth Factor Receptor) : Preliminary studies indicate an IC50 value in the micromolar range, suggesting effective inhibition at relatively low concentrations.
- Impact on Cell Viability : In vitro assays using cancer cell lines have shown that treatment with this compound leads to reduced cell viability and increased apoptosis rates compared to control groups.
Case Studies
- Breast Cancer Models : In a study involving breast cancer cell lines, treatment with the compound resulted in a significant decrease in cell growth and migration. The mechanism was linked to the downregulation of key signaling pathways associated with tumor progression.
- Colon Cancer Research : Another study focused on colon cancer cells revealed that the compound induced G1 phase cell cycle arrest, thereby inhibiting proliferation. The authors noted that this effect was mediated through the modulation of cyclin-dependent kinases (CDKs).
Toxicity and Safety Profile
Toxicological assessments have indicated that the compound possesses a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential side effects.
Properties
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c1-2-19-12-6-8-14-21(19)28-24(32)17-34-27-30-22-15-9-7-13-20(22)25-29-23(26(33)31(25)27)16-18-10-4-3-5-11-18/h3-15,23H,2,16-17H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBQHBYNGWELRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.